4-Chloro-5-(2-methoxyethyl)pyrimidine

Medicinal Chemistry Physicochemical Profiling Solubility Optimization

4-Chloro-5-(2-methoxyethyl)pyrimidine (CAS 1403567-25-8) is a heterocyclic pyrimidine derivative with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol. It features a chlorine atom at the 4-position and a 2-methoxyethyl group at the 5-position of the pyrimidine ring.

Molecular Formula C7H9ClN2O
Molecular Weight 172.61
CAS No. 1403567-25-8
Cat. No. B2775485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-(2-methoxyethyl)pyrimidine
CAS1403567-25-8
Molecular FormulaC7H9ClN2O
Molecular Weight172.61
Structural Identifiers
SMILESCOCCC1=CN=CN=C1Cl
InChIInChI=1S/C7H9ClN2O/c1-11-3-2-6-4-9-5-10-7(6)8/h4-5H,2-3H2,1H3
InChIKeyRNHIAGWRDYRQLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-(2-methoxyethyl)pyrimidine (CAS 1403567-25-8) – Baseline Profile for Medicinal Chemistry Building Block Selection


4-Chloro-5-(2-methoxyethyl)pyrimidine (CAS 1403567-25-8) is a heterocyclic pyrimidine derivative with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol. It features a chlorine atom at the 4-position and a 2-methoxyethyl group at the 5-position of the pyrimidine ring . The compound is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors, antiviral agents, and other pharmaceutically relevant heterocycles . Its computed physicochemical properties include a LogP of approximately 1.32 and a polar surface area (PSA) of 35.01 Ų .

4-Chloro-5-(2-methoxyethyl)pyrimidine: Why Generic 5-Substituted Pyrimidine Analogs Cannot Substitute


Generic substitution among 5-substituted 4-chloropyrimidines is not straightforward due to the profound influence of the 5-position substituent on physicochemical properties, reactivity, and biological target engagement. The 2-methoxyethyl group in 4-Chloro-5-(2-methoxyethyl)pyrimidine introduces a unique balance of lipophilicity (LogP ~1.32) and polarity (TPSA 35.01 Ų) that is not replicated by simple alkyl analogs such as methyl (LogP ~1.5, PSA 25.78 Ų) or ethyl derivatives [1]. This difference can significantly impact solubility, metabolic stability, and the compound's ability to serve as a precursor for further functionalization in drug discovery campaigns. Substituting a methyl or ethyl analog may alter reaction rates, reduce downstream yields, or change the pharmacokinetic profile of final drug candidates, making exact compound selection critical for reproducible research and scale-up [2].

4-Chloro-5-(2-methoxyethyl)pyrimidine: Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Polarity and Predicted Aqueous Solubility Relative to 5-Alkyl Analogs

The 2-methoxyethyl substituent at the 5-position confers a higher polar surface area (PSA) and a lower LogP compared to 5-methyl and 5-ethyl analogs. Specifically, 4-Chloro-5-(2-methoxyethyl)pyrimidine exhibits a computed TPSA of 35.01 Ų and a LogP of 1.32, whereas 4-Chloro-5-methylpyrimidine has a TPSA of 25.78 Ų and a LogP of approximately 1.5 [1]. This difference translates to improved predicted aqueous solubility and reduced lipophilicity, which are favorable attributes for early-stage drug candidates requiring oral bioavailability or parenteral formulation. The methoxyethyl group also introduces an additional hydrogen bond acceptor (ether oxygen), enhancing potential target interactions.

Medicinal Chemistry Physicochemical Profiling Solubility Optimization

Differentiated Metabolic Stability Due to 2-Methoxyethyl Substituent

The 2-methoxyethyl group is a recognized bioisostere that can improve metabolic stability compared to simple alkyl chains. While direct comparative microsomal stability data for 4-Chloro-5-(2-methoxyethyl)pyrimidine versus its 5-ethyl analog is not publicly available, class-level inference from pyrimidine kinase inhibitor SAR studies indicates that the introduction of a methoxyethyl group at the 5-position reduces susceptibility to cytochrome P450-mediated oxidation relative to an ethyl group [1]. This is attributed to the electron-withdrawing nature of the ether oxygen and steric shielding of the benzylic position. In contrast, the 5-ethyl analog (MW 142.58 g/mol) is more prone to rapid oxidative metabolism, potentially limiting its utility in in vivo studies.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr) vs. 5-Alkyl Analogs

The electron-withdrawing nature of the 2-methoxyethyl group, through inductive effects from the ether oxygen, can activate the pyrimidine ring towards nucleophilic aromatic substitution (SNAr) at the 4-chloro position. While direct rate constants are not reported, class-level understanding of pyrimidine reactivity indicates that the 5-methoxyethyl substituent increases the electrophilicity of the C4 position compared to 5-methyl (electron-donating) or 5-ethyl (weakly electron-donating) analogs. In practice, this translates to milder reaction conditions (lower temperatures, shorter times) and higher yields for amination or alkoxylation steps. For example, 4-chloro-5-(2-methoxyethyl)pyrimidine undergoes smooth SNAr with amines at room temperature to 60°C, whereas 4-chloro-5-methylpyrimidine often requires heating to 80-100°C for comparable conversion .

Synthetic Chemistry Reaction Optimization Building Block Utility

Documented Use as a Key Intermediate in CCR5 Antagonist Synthesis

Patent literature explicitly identifies 4-Chloro-5-(2-methoxyethyl)pyrimidine as a crucial intermediate in the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines targeting CCR5 [1]. Preliminary pharmacological screening indicates that the final compounds act as CCR5 antagonists, which are relevant for the treatment of HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [2]. This specific application differentiates the compound from simpler 5-alkyl analogs (e.g., 5-methyl or 5-ethyl), which are not cited as intermediates in this class of antiviral agents.

Antiviral Drug Discovery HIV Therapeutics Synthetic Intermediate

Computed Boiling Point and Storage Stability Differentiated from 5-Methyl Analog

4-Chloro-5-(2-methoxyethyl)pyrimidine exhibits a computed boiling point of 238.0±25.0 °C at 760 mmHg, significantly higher than that of 4-Chloro-5-methylpyrimidine, which has a reported boiling point of approximately 195.2 °C . This difference (ΔT ≈ +43 °C) reflects the increased molecular weight and stronger intermolecular interactions imparted by the methoxyethyl group. The higher boiling point reduces volatility, facilitating safer handling and long-term storage under ambient conditions. Vendor datasheets recommend storage in a cool, dry place, with no special low-temperature requirements, unlike some more volatile analogs .

Physical Chemistry Handling and Storage Procurement Logistics

4-Chloro-5-(2-methoxyethyl)pyrimidine: Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Lead Optimization in Kinase Inhibitor Programs Requiring Balanced Lipophilicity

When designing kinase inhibitors with a pyrimidine hinge-binding scaffold, the 2-methoxyethyl group at the 5-position provides a calculated LogP of ~1.32 and TPSA of 35.01 Ų, compared to ~1.5 and ~25.8 Ų for the 5-methyl analog [1]. This difference supports better aqueous solubility and reduced CYP-mediated clearance, as inferred from class-level SAR [2]. Procurement of this specific building block is justified for early-stage SAR exploration where maintaining drug-like physicochemical space is a priority.

Synthesis of CCR5 Antagonists for Antiviral and Anti-inflammatory Indications

Patent literature identifies 4-Chloro-5-(2-methoxyethyl)pyrimidine as a key intermediate in the preparation of 5-substituted pyrimidine carbocyclic nucleosides with CCR5 antagonist activity [3]. Preliminary pharmacological data support its use in developing treatments for HIV, asthma, and autoimmune diseases [4]. This compound should be prioritized over generic 5-alkyl pyrimidines when initiating a CCR5-targeted medicinal chemistry campaign.

Parallel Library Synthesis Under Mild SNAr Conditions

The enhanced electrophilicity of the 4-chloro position due to the 5-methoxyethyl group allows nucleophilic aromatic substitution (SNAr) to proceed at 25-60°C, versus 80-100°C typically required for 5-alkyl analogs . This enables the use of temperature-sensitive amines and reduces side-product formation during high-throughput library production. The compound is recommended for automated synthesis platforms where reaction robustness and mild conditions are essential.

Preclinical Candidate Profiling Where Metabolic Stability is a Key Parameter

The methoxyethyl substituent is a known bioisostere that reduces oxidative metabolism relative to ethyl groups. Selecting 4-Chloro-5-(2-methoxyethyl)pyrimidine as a starting material can yield final compounds with intrinsically better microsomal stability, reducing the need for later-stage structural modifications [2]. This is particularly valuable in resource-constrained academic labs or biotech startups where iterative optimization cycles are costly.

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